Doripenem-M1
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Overview
Description
Doripenem-M1 is a microbiologically inactive ring-opened metabolite of doripenem, a broad-spectrum carbapenem antibiotic. Doripenem is used to treat complicated intra-abdominal and urinary tract infections . The compound this compound is formed primarily via the action of dehydropeptidase-I on doripenem .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Doripenem-M1 involves the metabolism of doripenem by dehydropeptidase-I. This enzyme catalyzes the hydrolysis of the beta-lactam ring in doripenem, resulting in the formation of the ring-opened metabolite, this compound .
Industrial Production Methods
Industrial production of this compound is not typically performed as it is a metabolite formed in vivo. the production of doripenem itself involves complex synthetic routes, including the use of beta-lactam intermediates and various protective group strategies to ensure the stability and activity of the final product .
Chemical Reactions Analysis
Types of Reactions
Doripenem-M1 undergoes several types of chemical reactions, including hydrolysis and oxidation. The primary reaction is the hydrolysis of the beta-lactam ring by dehydropeptidase-I .
Common Reagents and Conditions
The hydrolysis reaction that forms this compound requires the presence of dehydropeptidase-I and occurs under physiological conditions. No additional reagents are typically required for this enzymatic reaction .
Major Products Formed
The major product formed from the hydrolysis of doripenem is this compound, which is microbiologically inactive .
Scientific Research Applications
Doripenem-M1 is primarily studied in the context of its formation and role as a metabolite of doripenem. Research applications include:
Pharmacokinetics and Pharmacodynamics: Studying the metabolism and excretion of doripenem in the human body.
Antibiotic Resistance: Investigating the role of this compound in the development of resistance to carbapenem antibiotics.
Clinical Studies: Monitoring the levels of this compound in patients undergoing treatment with doripenem to understand its impact on efficacy and safety.
Mechanism of Action
Doripenem-M1 itself does not have a direct mechanism of action as it is microbiologically inactive. its formation from doripenem involves the hydrolysis of the beta-lactam ring by dehydropeptidase-I. Doripenem exerts its effects by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
Ertapenem: A carbapenem with a longer half-life but a narrower spectrum of activity compared to doripenem.
Uniqueness
Doripenem-M1 is unique in that it is a specific metabolite of doripenem formed through enzymatic hydrolysis. Unlike other carbapenems, doripenem has a higher stability in aqueous solutions and a lower propensity to induce seizures .
Properties
CAS No. |
1222629-57-3 |
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Molecular Formula |
C15H26N4O7S2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S,3R)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-3-methyl-4-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C15H26N4O7S2/c1-6-11(10(7(2)20)14(21)22)19-12(15(23)24)13(6)27-9-3-8(17-5-9)4-18-28(16,25)26/h6-11,17-20H,3-5H2,1-2H3,(H,21,22)(H,23,24)(H2,16,25,26)/t6-,7-,8+,9+,10-,11-/m1/s1 |
InChI Key |
DGCDKVKIMXIBKA-VFZPANTDSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](NC(=C1S[C@H]2C[C@H](NC2)CNS(=O)(=O)N)C(=O)O)[C@@H]([C@@H](C)O)C(=O)O |
Canonical SMILES |
CC1C(NC(=C1SC2CC(NC2)CNS(=O)(=O)N)C(=O)O)C(C(C)O)C(=O)O |
Origin of Product |
United States |
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